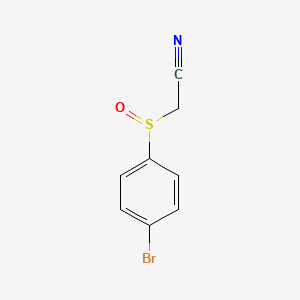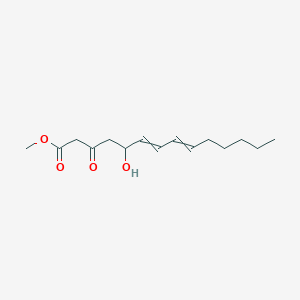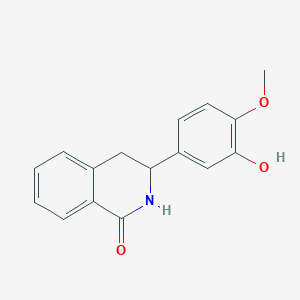![molecular formula C22H29AsGe B14502470 Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane CAS No. 63451-88-7](/img/structure/B14502470.png)
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl lithium with triethylgermylacetylene, followed by the introduction of arsenic trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic and germanium oxides.
Reduction: Lower oxidation state arsenic and germanium compounds.
Substitution: Brominated or nitrated aromatic rings.
Scientific Research Applications
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Potential use in studying the interactions of organometallic compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane involves its interaction with molecular targets through its organometallic framework. The compound can coordinate with various substrates, facilitating reactions through its germanium and arsenic centers. The pathways involved include electron transfer and coordination chemistry, which enable the compound to act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triethylgermyl)ethynyl]arsane
- Bis(2-ethylhexyl) phthalate
Uniqueness
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is unique due to the presence of both germanium and arsenic in its structure, which imparts distinct chemical properties
Properties
CAS No. |
63451-88-7 |
|---|---|
Molecular Formula |
C22H29AsGe |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
bis(2-methylphenyl)-(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C22H29AsGe/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
InChI Key |
LOPQHSGNGXWLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)





![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)



![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
